

## Trofosfamide in Elderly Cancer Patients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Trofosfamide |           |
| Cat. No.:            | B7823466     | Get Quote |

For researchers and drug development professionals, understanding the clinical performance of chemotherapeutic agents in the growing elderly population is critical. This guide provides a comparative analysis of **Trofosfamide**'s clinical trial results in elderly patients with soft tissue sarcoma and diffuse large B-cell lymphoma, benchmarked against standard therapeutic alternatives.

#### **Executive Summary**

**Trofosfamide**, an oral alkylating agent, has been investigated as a treatment option for elderly patients with certain cancers, offering a potentially more manageable toxicity profile compared to standard intravenous chemotherapy. In elderly patients with advanced soft tissue sarcoma, a randomized phase II trial (NCT00204568) compared oral **Trofosfamide** to the standard first-line treatment, Doxorubicin. While Doxorubicin showed a higher 6-month progression-free rate, **Trofosfamide** was associated with a significantly lower rate of serious adverse events. In frail or elderly patients with diffuse large B-cell lymphoma (DLBCL), retrospective studies of **Trofosfamide** in combination with Rituximab have demonstrated promising response rates and manageable toxicity, presenting a viable alternative for patients unsuitable for standard R-CHOP chemotherapy.

## Comparison of Clinical Trial Results Advanced Soft Tissue Sarcoma in the Elderly



A key clinical trial for **Trofosfamide** in the elderly is the randomized phase II study (NCT00204568) which compared its efficacy and safety with Doxorubicin in patients over 60 years of age with untreated metastatic soft tissue sarcoma.

Table 1: Efficacy and Safety of **Trofosfamide** vs. Doxorubicin in Elderly Patients with Advanced Soft Tissue Sarcoma (NCT00204568)

| Outcome Measure                     | Trofosfamide (Arm B)        | Doxorubicin (Arm A)                    |
|-------------------------------------|-----------------------------|----------------------------------------|
| Number of Patients                  | 80                          | 40                                     |
| Median Age (years)                  | 70 (range, 60-89)           | 70 (range, 60-89)                      |
| 6-Month Progression-Free<br>Rate    | 27.6%                       | 35.9%                                  |
| Median Progression-Free<br>Survival | 2.8 months                  | 4.3 months                             |
| Median Overall Survival             | 12.3 months                 | 9.8 months                             |
| Serious Adverse Events              | 30.3%                       | 59% (p=0.005)                          |
| Common Adverse Events               | Dyspnoea, low-grade fatigue | Leukocytopenia, neutropenia, mucositis |
| Discontinuation (not progression)   | 7.9%                        | 15.4%                                  |

#### Diffuse Large B-Cell Lymphoma in the Elderly/Frail

For elderly or frail patients with DLBCL who are often ineligible for standard R-CHOP, a combination of **Trofosfamide** and Rituximab has been explored. The following data is from a retrospective analysis of such patients.

Table 2: Efficacy and Safety of Rituximab and **Trofosfamide** in Elderly/Frail Patients with DLBCL



| Outcome Measure                             | Rituximab + Trofosfamide             |  |
|---------------------------------------------|--------------------------------------|--|
| Number of Patients                          | 21                                   |  |
| Treatment Setting                           | First-line or relapsed/refractory    |  |
| Overall Response Rate                       | 90.5% (19/21)                        |  |
| Complete Remission Rate                     | 52.4% (11/21)                        |  |
| Median Overall Survival (CR group)          | 14 months                            |  |
| Median Progression-Free Survival (CR group) | 9 months                             |  |
| First-Line Therapy CR Rate                  | 70% (7/10)                           |  |
| Key Toxicities                              | Cytopenia (most clinically relevant) |  |
| Treatment-Related Deaths                    | 0                                    |  |

# Experimental Protocols Randomized Phase II Trial in Soft Tissue Sarcoma (NCT00204568)

- Objective: To compare the efficacy and safety of oral **Trofosfamide** versus intravenous Doxorubicin in elderly patients with untreated metastatic soft tissue sarcoma.
- Patient Population: Patients aged 60 years and older with an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
- Treatment Arms:
  - Arm A (Doxorubicin): Doxorubicin administered intravenously for 6 cycles.
  - Arm B (Trofosfamide): Oral Trofosfamide administered continuously.
- Primary Endpoint: 6-month progression-free rate in the **Trofosfamide** arm.
- Randomization: Patients were randomly assigned in a 1:2 ratio to either the Doxorubicin or Trofosfamide arm.





#### Retrospective Study in Diffuse Large B-Cell Lymphoma

- Objective: To evaluate the safety and therapeutic effectiveness of **Trofosfamide** alone or in combination with Rituximab in elderly and/or highly comorbid patients with DLBCL.
- Patient Population: Elderly and/or frail patients with histologically confirmed primary or secondary DLBCL, unsuitable for conventional chemotherapy.
- Treatment Regimen:
  - Trofosfamide: 50 mg given orally twice daily.
  - Rituximab: Administered at a standard dose in combination with Trofosfamide.
- Endpoints: Overall response rate (ORR), complete response (CR), partial response (PR), stable disease (SD), progressive disease (PD), time to progression (TTP), overall survival (OS), and toxicity profile.

## Visualizing Mechanisms and Workflows Signaling Pathways





Click to download full resolution via product page





Click to download full resolution via product page

### **Experimental Workflow**





Click to download full resolution via product page

• To cite this document: BenchChem. [Trofosfamide in Elderly Cancer Patients: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b7823466#clinical-trial-results-of-trofosfamide-in-elderly-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com